molecular formula C20H21N3O6S B11199273 7-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

7-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11199273
M. Wt: 431.5 g/mol
InChI Key: SKSZSLIZMWOSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions. The presence of a morpholine group and a sulfonamide moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multiple steps:

    Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring. This can be achieved through a cyclization reaction of an appropriate precursor, such as an o-aminophenol derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonation reaction, where the benzoxazine intermediate is treated with a sulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Morpholine Group: The morpholine group is typically introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazine-sulfonamide intermediate with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The sulfonamide and morpholine groups can participate in nucleophilic substitution reactions. For example, the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, often in the presence of a base or catalyst

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s sulfonamide group suggests potential antibacterial or antifungal activity. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. The presence of the morpholine group, which is common in many pharmaceuticals, indicates possible applications in drug design and development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to the stability and reactivity of the benzoxazine core.

Mechanism of Action

The mechanism of action of 7-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes involved in folic acid synthesis. The morpholine group could interact with various biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Morpholin-4-ylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Similar structure but lacks the methyl group.

    7-methyl-N-[3-(piperidin-4-ylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Similar structure but with a piperidine group instead of morpholine.

Uniqueness

The unique combination of the benzoxazine core, sulfonamide group, and morpholine moiety in 7-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O6S

Molecular Weight

431.5 g/mol

IUPAC Name

7-methyl-N-[3-(morpholine-4-carbonyl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C20H21N3O6S/c1-13-9-17-16(21-19(24)12-29-17)11-18(13)30(26,27)22-15-4-2-3-14(10-15)20(25)23-5-7-28-8-6-23/h2-4,9-11,22H,5-8,12H2,1H3,(H,21,24)

InChI Key

SKSZSLIZMWOSSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4)NC(=O)CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.